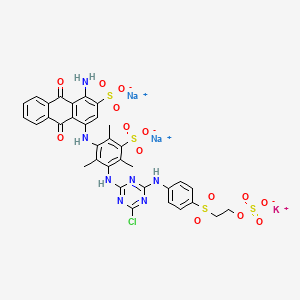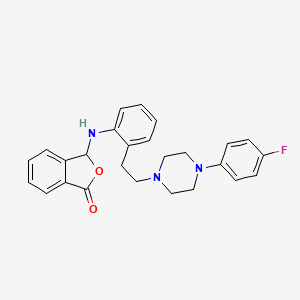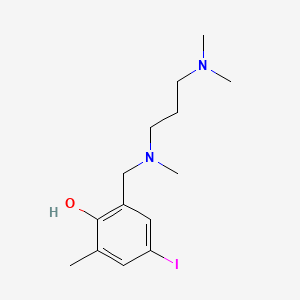
N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine: is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxy group, an iodine atom, and a methyl group attached to a benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-iodo-3-methylbenzaldehyde and 1,3-propanediamine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-iodo-3-methylbenzaldehyde reacts with the amine groups of 1,3-propanediamine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.
Methylation: The final step involves the methylation of the amine groups using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to obtain the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. Its iodine atom also makes it useful in radiolabeling studies for imaging and diagnostic purposes.
Medicine
Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or activators with high specificity and potency.
Industry
In the industrial sector, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable building block in material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’,N’-Trimethyl-N-(2-hydroxy-3-methylbenzyl)-1,3-propanediamine: Lacks the iodine atom, resulting in different reactivity and applications.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-chloro-3-methylbenzyl)-1,3-propanediamine: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-bromo-3-methylbenzyl)-1,3-propanediamine:
Uniqueness
The presence of the iodine atom in N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine imparts unique properties, such as enhanced reactivity in substitution reactions and potential use in radiolabeling. This makes it distinct from its analogs and valuable in specific scientific and industrial applications.
Propriétés
| 89815-42-9 | |
Formule moléculaire |
C14H23IN2O |
Poids moléculaire |
362.25 g/mol |
Nom IUPAC |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol |
InChI |
InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3 |
Clé InChI |
GFSRNGJEVLAEDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


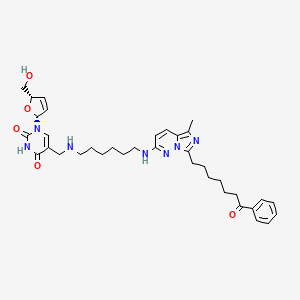
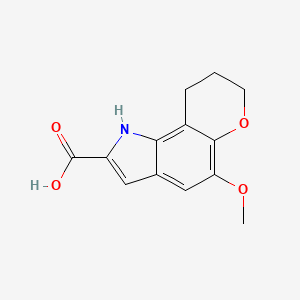
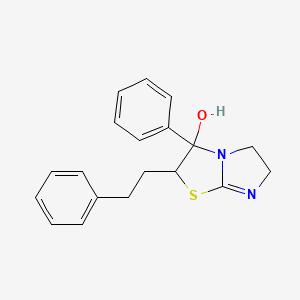
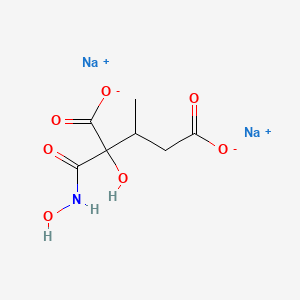
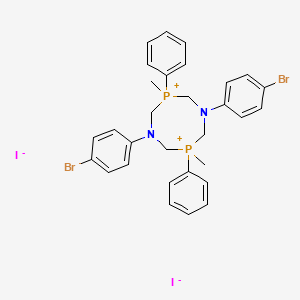


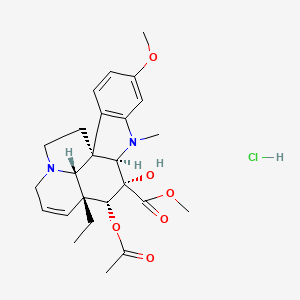
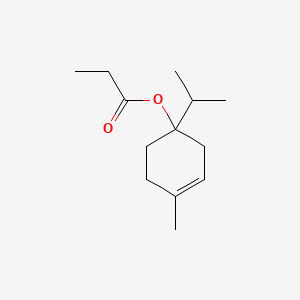


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
